molecular formula C9H9NO B8750915 (2-Hydroxymethylphenyl)acetonitrile

(2-Hydroxymethylphenyl)acetonitrile

Cat. No.: B8750915
M. Wt: 147.17 g/mol
InChI Key: JVLSPOMXYPEZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydroxymethylphenyl)acetonitrile is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-[2-(hydroxymethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H9NO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,11H,5,7H2

InChI Key

JVLSPOMXYPEZCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC#N)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-cyanomethylbenzoic acid methyl ester (1.75 g, 10 mmol) in THF (15 mL) is added LiBH4 (660 mg, 30 mmol) and the mixture is stirred at RT for 3 h. The mixture is quenched with MeOH then water is added. The mixture is extracted with EtOAc and the organic phase is washed with 1N HCl and brine then is dried over magnesium sulfate. The solvent is removed under reduced pressure to give the title compound which is used directly in the next step.
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660 mg
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15 mL
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Synthesis routes and methods II

Procedure details

After the completion of reaction, the concentration of 3-isochromanone was analyzed by GC analysis and then the yield of 3-isochromanone was calculated. As a result, the yield was found to be 75% based on α-chloro-α′-cyano-o-xylene. At this time, the conversion ratio of α-chloro-α′-cyano-o-xylene was 100% and the by-product α-hydroxy-α′-cyano-o-xylene was produced in a yield of 2.2%. Furthermore, as a result of the HPLC analysis, α-carboxy-α′-hydroxy-o-xylene and α-aminocarboxy-α′-hydroxy-o-xylene were found to be present as by-products in a concentration of 18% based on α-chloro-α′-cyano-o-xylene.
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Synthesis routes and methods III

Procedure details

After completion of the reaction, the concentration of 3-isochromanone was analyzed by GC analysis and then the yield of 3-isochromanone was calculated. As a result, the yield was found to be 95% based on α-chloro-α′-cyano-o-xylene. At this time, the conversion ratio of α-chloro-α′-cyano-o-xylene was 100% and the by-product compound (α-hydroxy-α′-cyano-o-xylene) where the halogen moiety was hydrolyzed was produced in a yield of 1.6%.
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Synthesis routes and methods IV

Procedure details

To a suspension of sodium borohydride (454 mg, 12.0 mmol) in THF (20 mL) was slowly added a solution of 2-cyanomethylbenzoic acid (1.61 g, 10.0 mmol) in THF (20 mL), then a solution of iodine (1.30 g, 5.0 mmol) in THF (20 mL) was slowly added at rt. The resulting mixture was stirred at rt for 1 h. The reaction was quenched with 3 N HCl (10 mL), then extracted with Et2O (3×20 mL). The combined organic phases were washed with brine (20 mL), and dried over anhydrous sodium sulfate. The residue was purified by silica gel chromatography (Hex:EtOAc=80:20→60:40) to give the title compound as a yellow oil. 1H NMR (CD3OD): δ=3.98 (s, 2H), 4.27 (s, 2H), 7.33 (m, 2H), 7.41 (m, 2H).
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454 mg
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20 mL
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1.61 g
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20 mL
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1.3 g
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20 mL
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